N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bond Effect and Molecular Structure
The structural characteristics and effects of hydrogen bonding in sulfamethazine Schiff-base, which includes similar pyrimidinyl and benzenesulfonamide components, have been comprehensively studied through experimental and quantum chemical calculations. This research demonstrates the molecule's stability arising from hyperconjugative interactions and intramolecular hydrogen bond, analyzed via natural bond orbital (NBO) analysis. The study also delves into electronic structures, vibrational frequencies, and spectroscopic properties, shedding light on the potential for developing novel compounds with specific characteristics (Mansour & Ghani, 2013).
Catalytic Synthesis of Pyrimidine Derivatives
Research into the catalytic synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety highlights the efficiency of using specific catalysts for creating new compounds. This study not only investigates the reaction parameters and influences but also characterizes the synthesized compounds, providing a basis for the development of materials with potential pharmaceutical applications (Khashi, Davoodnia, & Chamani, 2014).
Synthesis of Derivatives for Biological Screening
The synthesis of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety is significant for its potential biological applications. Many of these compounds show promising results against Gram-positive and Gram-negative bacteria and fungi, indicating the value of such research in developing new antimicrobial agents (Hassan et al., 2009).
Development of Triazepines, Pyrimidines, and Azoles
The use of toluenesulfonamide as a building block for the synthesis of novel triazepines, pyrimidines, and azoles demonstrates the versatility of sulfonamide derivatives in creating diverse heterocyclic compounds. Such research is crucial for the discovery of new drugs, especially considering the antimicrobial activities of the synthesized compounds (Khodairy, Ali, & El-wassimy, 2016).
Antimicrobial Activity and Molecular Docking
Synthesis and antimicrobial screening of novel thiourea derivatives bearing the benzenesulfonamide moiety highlight the potential for these compounds in combating bacterial infections. The structure-activity relationship (SAR) analysis and molecular docking emphasize the importance of specific moieties in enhancing biological activity, guiding future drug development efforts (Ghorab et al., 2017).
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-21(2)13-7-8-18-12(20-13)9-19-25(22,23)11-5-3-10(4-6-11)24-14(15,16)17/h3-8,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSZIHQETWPPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.